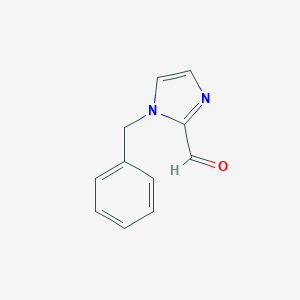

1-Benzyl-1H-imidazole-2-carbaldehyde

Beschreibung

The exact mass of the compound 1-Benzyl-1H-imidazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFHFMMKMUJLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143297 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-65-5 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-formylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and pharmaceutical development. The document details a robust and regioselective multi-step synthetic pathway, including experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde is a valuable intermediate due to the presence of a reactive aldehyde group on the N-benzylated imidazole scaffold. This heterocycle is a precursor for a wide range of more complex molecules with potential therapeutic applications. The synthesis strategy presented herein focuses on a reliable and scalable method involving the initial preparation of 1-benzyl-1H-imidazole, followed by a regioselective formylation at the C2 position.

Overall Synthetic Pathway

The synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde is most effectively achieved through a two-step process:

-

N-Benzylation of Imidazole: The synthesis commences with the alkylation of the imidazole ring with benzyl bromide to yield 1-benzyl-1H-imidazole.

-

C2-Formylation of 1-Benzyl-1H-imidazole: The crucial aldehyde functionality is introduced at the C2 position via a directed lithiation followed by quenching with a suitable formylating agent.

An alternative, though less direct, three-step pathway is also described, which involves the formation of a hydroxymethyl intermediate followed by oxidation.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the primary synthetic route.

Table 1: Reagents and Materials

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |

| Imidazole | C₃H₄N₂ | 68.08 | Starting Material | 288-32-4 |

| Benzyl Bromide | C₇H₇Br | 171.03 | Alkylating Agent | 100-39-0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 584-08-7 |

| Acetonitrile | CH₃CN | 41.05 | Solvent | 75-05-8 |

| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | Intermediate | 4238-71-5 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent | 109-72-8 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | 109-99-9 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Formylating Agent | 68-12-2 |

| 1-Benzyl-1H-imidazole-2-carbaldehyde | C₁₁H₁₀N₂O | 186.21 | Final Product | 86259-79-0 |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | N-Benzylation of Imidazole | Room Temperature | 12-24 hours | 85-95% |

| 2 | C2-Lithiation and Formylation | -78 to Room Temperature | 2-4 hours | 60-75% |

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This procedure details the N-alkylation of imidazole using benzyl bromide with potassium carbonate as the base.

Materials:

-

Imidazole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of imidazole and anhydrous potassium carbonate in anhydrous acetonitrile, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-1H-imidazole as a white to pale yellow solid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

This protocol describes the regioselective formylation of 1-benzyl-1H-imidazole at the C2 position via lithiation.

Materials:

-

1-Benzyl-1H-imidazole (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-benzyl-1H-imidazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Benzyl-1H-imidazole-2-carbaldehyde.

Mandatory Visualizations

Overall Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Experimental Workflow for C2-Formylation

Caption: Workflow for the C2-lithiation and formylation of 1-benzyl-1H-imidazole.

This guide provides a robust and detailed methodology for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde. The presented protocols are based on established and reliable chemical transformations, offering a clear path for researchers in the field of organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is curated for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Core Physicochemical Properties

1-Benzyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Boiling Point | 128 °C at 4 Torr384.2 °C at 760 mmHg | [1][2] |

| Density | 1.12 g/cm³ (Predicted) | [2] |

| pKa | 3.89 ± 0.31 (Predicted) | [1] |

| Melting Point | No data available for the 2-carbaldehyde isomer. For reference, the isomeric 1-Benzyl-1H-imidazole-5-carboxaldehyde has a melting point of 46-49 °C. | [3] |

| Solubility | No specific data available. Imidazole and its derivatives are generally soluble in polar organic solvents. | |

| CAS Number | 10045-65-5 | [1] |

Experimental Protocols

The synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde can be achieved through a two-step process involving the N-benzylation of imidazole followed by formylation at the C2 position.

Step 1: Synthesis of 1-Benzylimidazole

The N-benzylation of imidazole is a well-established reaction that can be performed under various conditions. A common and effective method utilizes a base such as sodium hydride in an anhydrous aprotic solvent.

Materials:

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in an oven-dried, two-neck round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1-benzylimidazole.[4]

Step 2: Formylation of 1-Benzylimidazole

The formylation of 1-benzylimidazole at the C2 position is the most challenging step due to the acidic nature of the C2 proton. This can be achieved via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Materials:

-

1-Benzylimidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-benzylimidazole (1.0 equivalent) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The solution may change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-1H-imidazole-2-carbaldehyde.[5][6]

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Caption: Synthetic pathway for 1-Benzyl-1H-imidazole-2-carbaldehyde.

Potential Biological Significance

While no specific biological activities or signaling pathways have been directly attributed to 1-Benzyl-1H-imidazole-2-carbaldehyde in the reviewed literature, the broader class of imidazole and benzimidazole derivatives is of significant interest in medicinal chemistry. These scaffolds are present in numerous compounds with a wide range of therapeutic effects.

Derivatives of benzimidazole have been reported to exhibit various biological activities, including:

-

Anticancer Activity: Many benzimidazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[7]

-

Antiviral Activity: The benzimidazole core is a key component in several antiviral agents.

-

Antimicrobial and Antifungal Properties: Imidazole-containing compounds are known for their efficacy against a range of microbial and fungal pathogens.

The following diagram illustrates the general areas of biological investigation for imidazole and benzimidazole derivatives, providing a logical framework for potential future studies of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Caption: Biological activities of imidazole and benzimidazole derivatives.

References

- 1. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE CAS#: 10045-65-5 [m.chemicalbook.com]

- 2. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. Buy 1-Benzyl-1H-imidazole-5-carboxaldehyde | 85102-99-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. jk-sci.com [jk-sci.com]

Technical Guide: 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS: 10045-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde is an organic compound featuring a five-membered imidazole ring substituted with a benzyl group at the 1-position and a carbaldehyde (formyl) group at the 2-position.[1] The imidazole moiety is a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. The presence of a reactive aldehyde group makes this compound a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and potential drug candidates. This guide provides a summary of the available technical data for 1-Benzyl-1H-imidazole-2-carbaldehyde, including its physicochemical properties, proposed synthesis, and potential applications in research and development.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10045-65-5 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| IUPAC Name | 1-benzylimidazole-2-carbaldehyde | [2] |

| Boiling Point | 128 °C (at 4 Torr) | [3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |

Table 2: Spectral Data Summary

| Technique | Data Availability |

| ¹H NMR | Data available, but specific shifts not detailed in public sources.[2] |

| ¹³C NMR | Data available, but specific shifts not detailed in public sources. |

| Mass Spectrometry (GC-MS) | Spectrum available in databases.[2] |

| Infrared (IR) Spectroscopy | Spectrum available in databases.[2] |

| UV-VIS Spectroscopy | Spectrum available in databases.[2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the formylation of 1-benzyl-1H-imidazole.

Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This proposed protocol is based on this standard procedure.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline. This will precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Below is a conceptual workflow for the proposed synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Applications in Research and Drug Development

While specific biological activities for 1-Benzyl-1H-imidazole-2-carbaldehyde are not well-documented, its structural motifs suggest several potential areas of application in medicinal chemistry and drug development.

-

Scaffold for Bioactive Molecules: The imidazole ring is a core component of many pharmaceuticals, including antifungals (e.g., ketoconazole), antibiotics (e.g., metronidazole), and antihypertensives (e.g., losartan).[4] This compound serves as a valuable starting material for the synthesis of novel imidazole-containing molecules with potential therapeutic activities.

-

Intermediate for Heterocyclic Synthesis: The aldehyde functional group is highly reactive and can be used in a variety of chemical transformations to build more complex molecular architectures. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can be further modified or cyclized to generate novel heterocyclic systems.

-

Potential for Biological Screening: Given the broad biological activities associated with imidazole derivatives, 1-Benzyl-1H-imidazole-2-carbaldehyde itself could be a candidate for screening in various biological assays to identify potential new leads for drug discovery programs. The applications of its isomer, 1-Benzyl-1H-imidazole-5-carboxaldehyde, as an intermediate for agents targeting neurological disorders and as antifungal and antibacterial agents, suggest that this compound could have similar utility.[5]

Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing the involvement of 1-Benzyl-1H-imidazole-2-carbaldehyde in any specific biological signaling pathways. Research in this area would be required to elucidate any such relationships.

The logical relationship of this compound in a drug discovery context is that of a versatile chemical intermediate.

Caption: Role as a chemical intermediate in drug discovery.

Safety and Handling

Based on available safety data, 1-Benzyl-1H-imidazole-2-carbaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Benzyl-1H-imidazole-2-carbaldehyde is a valuable chemical intermediate with significant potential for use in organic synthesis and medicinal chemistry. While detailed studies on its biological activity are not widely published, its structural features make it an attractive starting point for the development of novel heterocyclic compounds and potential therapeutic agents. Further research into the synthesis, reactivity, and biological properties of this compound is warranted to fully explore its utility in drug discovery and development.

References

- 1. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE CAS#: 10045-65-5 [m.chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. chemimpex.com [chemimpex.com]

Spectral Data Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Benzyl-1H-imidazole-2-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a heterocyclic aldehyde. The imidazole ring is a common scaffold in many pharmaceutical compounds, and the presence of the benzyl and carbaldehyde functionalities offers multiple sites for further chemical modification, making it a valuable building block in drug discovery and development. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes the available and predicted spectral data to aid researchers in their work.

Mass Spectrometry (MS)

Mass spectrometry of 1-Benzyl-1H-imidazole-2-carbaldehyde provides key information about its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass.

Table 1: Mass Spectrometry Data

| Analysis Type | Key Peaks (m/z) | Interpretation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 186, 157, 91 | [M]+ (Molecular Ion), [M-CHO]+, [C₇H₇]+ (Tropylium ion) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-Benzyl-1H-imidazole-2-carbaldehyde is characterized by the stretching frequencies of the aldehyde group, the aromatic rings, and the imidazole moiety.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1495, ~1455 | Medium-Weak | Aromatic C=C Stretch |

| ~1500-1400 | Medium | Imidazole Ring Stretch |

Note: These are predicted values based on typical frequencies for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR indicates the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.2 | m | 7H | Aromatic (Phenyl & Imidazole) |

| ~5.4 | s | 2H | Benzyl protons (-CH₂-) |

Note: These are predicted chemical shifts. The aromatic region is expected to be a complex multiplet.

¹³C NMR Spectroscopy

Carbon NMR shows the number of different types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~145 | Imidazole C2 |

| ~135 | Phenyl C (quaternary) |

| ~129 - 127 | Phenyl & Imidazole CH |

| ~50 | Benzyl Carbon (-CH₂-) |

Note: These are predicted values based on typical chemical shifts for the respective carbon types.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry Protocol

-

Sample Preparation : A dilute solution of 1-Benzyl-1H-imidazole-2-carbaldehyde is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation, is used.

-

Ionization : Electron ionization (EI) is a common method for this type of molecule.

-

Analysis : The instrument is set to scan a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., 50-300 amu).

-

Data Acquisition : The resulting mass spectrum is recorded, showing the relative abundance of different fragment ions.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For a solid sample, a small amount is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Scan : A background spectrum of the empty sample holder (or the salt plate) is recorded.

-

Sample Scan : The prepared sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected and run. The number of scans is adjusted to achieve a good signal-to-noise ratio.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Synthesis Workflow

A common method for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde involves the N-benzylation of an appropriate imidazole precursor. The following diagram illustrates a logical workflow for such a synthesis.

Caption: Synthetic pathway for 1-Benzyl-1H-imidazole-2-carbaldehyde.

Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The guide details several distinct synthetic strategies, offering flexibility in starting materials and reaction conditions. For each method, a thorough experimental protocol is provided, alongside a summary of reagents and expected yields to facilitate laboratory application.

Executive Summary

The synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde can be achieved through several efficient pathways. The most common and practical approaches include:

-

Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde. This direct approach involves the benzylation of the commercially available 1H-imidazole-2-carbaldehyde.

-

Route 2: Formylation of 1-Benzyl-1H-imidazole. This two-step sequence first involves the synthesis of 1-benzyl-1H-imidazole, followed by the introduction of the formyl group at the C2 position.

-

Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol. This method requires the synthesis of the corresponding alcohol precursor, which is then oxidized to the target aldehyde.

-

Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation. A powerful method for regioselective formylation involving organolithium intermediates.

Each route offers distinct advantages and challenges concerning starting material availability, reaction scalability, and purification procedures. The following sections provide detailed experimental procedures and data for each synthetic pathway.

Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde

This is a direct and often high-yielding method that begins with the commercially available 1H-imidazole-2-carbaldehyde. The core of this synthesis is the nucleophilic substitution reaction where the imidazole nitrogen attacks the electrophilic benzylic carbon of a benzyl halide.

Experimental Protocol

Materials:

-

1H-imidazole-2-carbaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, a mixture of 1H-imidazole-2-carbaldehyde (1.0 equivalent) and potassium carbonate (2.0-2.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

-

The suspension is cooled to 0 °C in an ice bath.

-

Benzyl bromide (1.1-1.2 equivalents) is added dropwise to the stirred mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 1-Benzyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.

A similar reaction involving 4-formyl-2-methylimidazole and benzyl bromide in the presence of potassium carbonate in DMF at 0 °C to ambient temperature resulted in a near-quantitative yield (99%) of the N-benzylated product.[1]

Data Presentation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1H-imidazole-2-carbaldehyde | Benzyl bromide, K₂CO₃ | DMF | 0 to RT | 12-24 | High (expected) |

Note: While a specific yield for the direct benzylation of 1H-imidazole-2-carbaldehyde was not found in the searched literature, N-alkylation of similar imidazole aldehydes is reported to be high-yielding.[1]

Logical Relationship Diagram

Caption: Synthetic workflow for Route 1.

Route 2: Formylation of 1-Benzyl-1H-imidazole

This two-step approach first involves the synthesis of 1-benzyl-1H-imidazole, which is then formylated at the 2-position. The Vilsmeier-Haack reaction is a classic and effective method for this formylation.[2][3]

Step 2a: Synthesis of 1-Benzyl-1H-imidazole

A common method for this step is the N-alkylation of imidazole with benzyl bromide.[4]

Experimental Protocol:

-

Using Potassium Carbonate: Imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) are stirred in anhydrous acetonitrile. Benzyl bromide (1.1 eq) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC). The solids are filtered off, the solvent is evaporated, and the residue is purified.[4]

-

Using Sodium Hydride: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of imidazole (1.0 eq) in THF is added dropwise. After stirring, benzyl bromide (1.05 eq) is added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.[4]

Step 2b: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

Materials:

-

1-Benzyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

In a flask cooled in an ice bath, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (acting as both reagent and solvent, typically in excess) with stirring to form the Vilsmeier reagent.

-

A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent, maintaining a low temperature.

-

After the addition, the reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the product precipitates.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted with an organic solvent like dichloromethane. The organic extracts are then washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Data Presentation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Benzyl-1H-imidazole | POCl₃, DMF | DMF | 0 to 80 | 3-6 | Moderate to Good |

Experimental Workflow Diagram

Caption: Synthetic workflow for Route 2.

Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol

This route involves the preparation of the alcohol precursor, (1-Benzyl-1H-imidazol-2-yl)methanol, followed by its oxidation to the desired aldehyde.

Step 3a: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

This intermediate can be prepared by the N-benzylation of 1H-imidazole-2-methanol or by the reduction of a corresponding ester.

Step 3b: Oxidation to 1-Benzyl-1H-imidazole-2-carbaldehyde

A common and mild method for the oxidation of benzylic alcohols to aldehydes is the use of activated manganese dioxide (MnO₂).

Materials:

-

(1-Benzyl-1H-imidazol-2-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite®

Procedure:

-

A solution of (1-Benzyl-1H-imidazol-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform is prepared in a round-bottom flask.

-

Activated manganese dioxide (a large excess, typically 10-25 equivalents by weight) is added to the solution.

-

The resulting suspension is stirred vigorously at room temperature or refluxed for 24-48 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide and other solid residues. The filter cake is washed thoroughly with the solvent.

-

The combined filtrate is concentrated under reduced pressure to give the crude product.

-

The crude aldehyde is then purified by column chromatography or recrystallization.

Data Presentation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (1-Benzyl-1H-imidazol-2-yl)methanol | Activated MnO₂ | DCM or CHCl₃ | RT to Reflux | 24-48 | Good to Excellent |

Experimental Workflow Diagram

Caption: Synthetic workflow for Route 3.

Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation

This method provides high regioselectivity for the formylation at the C2 position of the imidazole ring, which is the most acidic position.

Experimental Protocol

Materials:

-

1-Benzyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether or Ethyl acetate

Procedure:

-

A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.

-

Anhydrous N,N-dimethylformamide (1.2-1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography.

Data Presentation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Benzyl-1H-imidazole | n-BuLi, DMF | THF | -78 to RT | 2-4 | Good |

Logical Relationship Diagram

Caption: Synthetic workflow for Route 4.

Conclusion

This guide has outlined four distinct and effective synthetic routes for the preparation of 1-Benzyl-1H-imidazole-2-carbaldehyde. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The provided experimental protocols and data tables are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (C11H10N2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the imidazole derivative, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound with the chemical formula C11H10N2O. Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document details the synthesis, characterization, and biological activities of this specific derivative, with a focus on its potential as an anticancer agent. Quantitative data from in vitro studies are presented, along with detailed experimental protocols. Furthermore, a putative signaling pathway associated with the mechanism of action of imidazole derivatives is illustrated to provide a deeper understanding of its therapeutic potential.

Introduction

Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules.[2] The unique structural features of the imidazole ring allow for diverse substitutions, leading to a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The subject of this guide, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, is an imidazole derivative that has demonstrated notable biological potential, particularly in the realm of oncology.[1] This document aims to serve as a technical resource for researchers and professionals involved in drug discovery and development by consolidating key information on its synthesis, characterization, and biological evaluation.

Synthesis and Characterization

General Synthetic Approach

A common strategy for the synthesis of substituted imidazoles is the Radziszewski synthesis or variations thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a plausible route would start from a pre-formed substituted imidazole.

Experimental Protocol: A Plausible Synthesis Route

-

Step 1: Synthesis of a Suitable Imidazole Precursor. A potential starting material is a 2-phenyl-1H-imidazole derivative. This can be synthesized via the condensation of benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid, followed by N-methylation.

-

Step 2: Formylation of the Imidazole Ring. The imidazole ring can be formylated at the C4 position using a suitable formylating agent, such as the Vilsmeier-Haack reagent (POCl3/DMF).

-

Step 3: N-Methylation. The final step would involve the methylation of the nitrogen atom of the imidazole ring using a methylating agent like methyl iodide in the presence of a base.

Characterization

The structural confirmation and purity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde are established using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks corresponding to the methyl protons, aromatic protons of the phenyl ring, and the imidazole ring protons, as well as a characteristic downfield signal for the aldehyde proton.

-

¹³C NMR: Characteristic chemical shifts are expected for the carbons of the methyl group, the phenyl ring, the imidazole ring, and a distinct signal for the carbonyl carbon of the aldehyde group, which typically appears around 151-156 ppm.[1]

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band for the C=O stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to C-H stretching of the aromatic and methyl groups.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[1]

Biological Activity

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has shown promise as a potential therapeutic agent, particularly in the field of cancer research.

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.[1]

Data Presentation: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| HeLa | Cervical Cancer | ~3.24 | 5-Fluorouracil |

| A549 | Lung Cancer | Data not specified | 5-Fluorouracil |

Table 1: Summary of the in vitro anticancer activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is still under investigation. However, based on studies of other imidazole derivatives, it is hypothesized that it may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]

Putative Involvement of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Dysregulation of this pathway is a common feature in many cancers. Some imidazole derivatives have been shown to interfere with the MAPK pathway, leading to the induction of apoptosis in cancer cells.[4]

Mandatory Visualization: Hypothetical Mechanism of Action via MAPK Pathway

A hypothetical model of MAPK pathway inhibition by the imidazole derivative.

The diagram above illustrates a potential mechanism where 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde could inhibit key kinases in the MAPK pathway, such as RAF or MEK. This inhibition would block the downstream signaling cascade, preventing the activation of ERK. The subsequent lack of ERK activation would lead to a decrease in the transcription of genes involved in cell proliferation and survival, and potentially promote the activity of pro-apoptotic proteins, ultimately leading to programmed cell death in cancer cells.

Experimental Protocol: Western Blot Analysis for MAPK Pathway Proteins

To investigate the effect of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde on the MAPK signaling pathway, Western blot analysis can be performed.

-

Cell Treatment and Lysis: Cancer cells are treated with the imidazole derivative at various concentrations and for different time points. After treatment, the cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the MAPK pathway (e.g., phospho-RAF, phospho-MEK, phospho-ERK, total ERK, and an apoptosis marker like cleaved PARP).

-

Detection: After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the changes in the phosphorylation status and expression levels of the target proteins upon treatment with the compound.

Conclusion

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a promising imidazole derivative with demonstrated in vitro anticancer activity. This technical guide has provided an overview of its synthesis, characterization, and biological evaluation, highlighting its potential as a lead compound for the development of new anticancer therapies. The putative mechanism of action involving the inhibition of the MAPK signaling pathway provides a rationale for its observed cytotoxic effects. Further in-depth studies, including more extensive in vitro and in vivo evaluations and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals dedicated to advancing cancer drug discovery.

References

- 1. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | 94938-02-0 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Page loading... [wap.guidechem.com]

- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Benzyl-1H-imidazole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols, expected solubility trends based on the physicochemical properties of imidazole derivatives, and a structured approach to data presentation.

Physicochemical Properties

Understanding the inherent properties of 1-Benzyl-1H-imidazole-2-carbaldehyde is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| IUPAC Name | 1-benzylimidazole-2-carbaldehyde | PubChem[1] |

| CAS Number | 10045-65-5 | PubChem[1] |

| Computed LogP | 1.4 | PubChem[1] |

| Polar Surface Area | 34.9 Ų | PubChem[1] |

The imidazole ring contributes to the polarity of the molecule, while the benzyl group introduces significant nonpolar character. The aldehyde group is also polar and can participate in hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. Imidazole itself is soluble in water and other polar solvents[2][3][4]. However, the presence of the benzyl group in 1-Benzyl-1H-imidazole-2-carbaldehyde likely decreases its aqueous solubility and increases its solubility in organic solvents compared to unsubstituted imidazole.

Predicted and Observed Solubility Trends for Imidazole Derivatives

While specific data for 1-Benzyl-1H-imidazole-2-carbaldehyde is scarce, general solubility trends for imidazole derivatives have been documented:

-

Polar Solvents: Imidazole and its less substituted derivatives exhibit good solubility in polar solvents like water and alcohols[2]. This is attributed to the ability of the nitrogen atoms in the imidazole ring to form hydrogen bonds.

-

Aprotic Polar Solvents: Solvents like DMSO and DMF are generally good solvents for a wide range of organic compounds, including those with polar functional groups.

-

Nonpolar Solvents: The introduction of bulky, nonpolar substituents, such as the benzyl group, is expected to increase solubility in nonpolar solvents like toluene and hexane. Studies on other substituted imidazoles have shown measurable solubility in solvents like dichloromethane and toluene[5][6].

Based on these principles, a qualitative prediction of solubility for 1-Benzyl-1H-imidazole-2-carbaldehyde would be:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, DMSO, DMF

-

Moderate Solubility: Methanol, Ethanol, Propanol

-

Low to Insoluble: Toluene, Hexane, Diethyl Ether, Water

The following table is provided as a template for researchers to populate with experimentally determined quantitative solubility data.

| Solvent | Molarity (mol/L) at 25°C | g/L at 25°C | Method of Determination |

| Methanol | Gravimetric/Spectroscopic | ||

| Ethanol | Gravimetric/Spectroscopic | ||

| Isopropanol | Gravimetric/Spectroscopic | ||

| Acetone | Gravimetric/Spectroscopic | ||

| Ethyl Acetate | Gravimetric/Spectroscopic | ||

| Acetonitrile | Gravimetric/Spectroscopic | ||

| Dichloromethane | Gravimetric/Spectroscopic | ||

| Chloroform | Gravimetric/Spectroscopic | ||

| Toluene | Gravimetric/Spectroscopic | ||

| Hexane | Gravimetric/Spectroscopic | ||

| Dimethyl Sulfoxide (DMSO) | Gravimetric/Spectroscopic | ||

| N,N-Dimethylformamide (DMF) | Gravimetric/Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 1-Benzyl-1H-imidazole-2-carbaldehyde in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

3.1. Materials and Equipment

-

1-Benzyl-1H-imidazole-2-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Benzyl-1H-imidazole-2-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried residue.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in g/L and mol/L.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of known concentrations of 1-Benzyl-1H-imidazole-2-carbaldehyde in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

3.3. Data Analysis and Reporting

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Report the average solubility and standard deviation for each solvent.

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Logical Flow for Qualitative Solubility Analysis

For rapid qualitative assessment, a systematic approach based on solubility in different types of solvents can be employed.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of 1-Benzyl-1H-imidazole-2-carbaldehyde in a range of organic solvents. The provided experimental protocol and data presentation structure will facilitate standardized and comparable results across different laboratories.

References

- 1. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a benzyl-protected imidazole ring with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on relevant signaling pathways. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and pharmacology.

Core Compound Properties

1-Benzyl-1H-imidazole-2-carbaldehyde is characterized by the following molecular formula and weight. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | 1-benzyl-1H-imidazole-2-carbaldehyde | [1] |

| CAS Number | 10045-65-5 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Benzylation of 1H-imidazole-2-carbaldehyde

This protocol is adapted from the benzylation of similar imidazole derivatives[2].

Materials:

-

1H-imidazole-2-carbaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (2.0-2.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Benzylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-Benzyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.

Biological Activity and Therapeutic Potential

The imidazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and antibacterial activities[3]. The benzyl and carbaldehyde moieties on the 1- and 2-positions, respectively, of the imidazole ring in 1-Benzyl-1H-imidazole-2-carbaldehyde provide a unique chemical architecture for interaction with biological targets.

Potential as a TGR5 Agonist

While direct studies on 1-Benzyl-1H-imidazole-2-carbaldehyde are limited, research on closely related derivatives provides valuable insights into its potential mechanism of action. A study on 1-benzyl-1H-imidazole-5-carboxamide derivatives has demonstrated their potent agonistic activity on the Takeda G protein-coupled receptor 5 (TGR5)[4][5]. TGR5 is a promising therapeutic target for metabolic diseases such as diabetes and obesity[4].

Activation of TGR5 by an agonist like a 1-benzyl-imidazole derivative can trigger a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1)[5][6]. GLP-1, in turn, stimulates insulin secretion, improves glucose tolerance, and has beneficial effects on body weight management[6][7].

Other Potential Therapeutic Applications

The imidazole core is a key component in various kinase inhibitors[8][9]. The structural features of 1-Benzyl-1H-imidazole-2-carbaldehyde suggest its potential as a scaffold for the development of inhibitors targeting kinases involved in cancer cell proliferation and survival. Furthermore, benzimidazole derivatives, which share a similar heterocyclic core, have been investigated as DNA topoisomerase I inhibitors, highlighting another possible avenue for the therapeutic application of this class of compounds[10].

Conclusion

1-Benzyl-1H-imidazole-2-carbaldehyde represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related imidazole derivatives, particularly as TGR5 agonists, underscore its potential in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility. This guide provides a foundational resource for researchers embarking on the study and application of this promising molecule.

References

- 1. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Commercial Landscape of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the discovery and synthesis pipeline. This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5), a key building block in medicinal chemistry. This guide details commercial suppliers, provides an illustrative synthesis protocol, and contextualizes its application in pharmaceutical research.

Commercial Availability

1-Benzyl-1H-imidazole-2-carbaldehyde is available from a select number of chemical suppliers. The following table summarizes the available quantitative data from various vendors. It is important to note that while this compound is available, its isomers, particularly 1-Benzyl-1H-imidazole-5-carboxaldehyde, are more commonly listed. Researchers should verify the CAS number (10045-65-5) before purchase.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |

| Pharmaffiliates | 1-Benzyl-1H-imidazole-2-carbaldehyde | 10045-65-5 | High Purity | Inquire | Login for price |

| BLD Pharm | 1-Benzyl-1H-imidazole-2-carbaldehyde | 10045-65-5 | Inquire | Inquire | Inquire |

| Santa Cruz Biotechnology | 1-Benzyl-1H-imidazole-2-carbaldehyde | 10045-65-5 | Inquire | Inquire | Inquire |

| CymitQuimica | 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE | 10045-65-5 | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

While specific, detailed protocols for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde can be proprietary, a general and illustrative method can be adapted from the synthesis of related imidazole aldehydes. The following protocol is based on established organic chemistry principles.

Reaction: N-benzylation of imidazole-2-carbaldehyde.

Materials:

-

Imidazole-2-carbaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add imidazole-2-carbaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

-

Add dry N,N-dimethylformamide (DMF) to dissolve the reagents.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl bromide (1.1 eq) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-1H-imidazole-2-carbaldehyde.

Application in Drug Development: A Workflow

1-Benzyl-1H-imidazole-2-carbaldehyde serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Imidazole-containing compounds are known to exhibit a wide range of biological activities. The aldehyde functional group allows for a variety of subsequent chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening.

The following diagram illustrates a generalized workflow for the utilization of 1-Benzyl-1H-imidazole-2-carbaldehyde in a drug discovery context.

This workflow highlights the progression from the starting material to the generation of a library of diverse compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits undergo lead optimization to improve their pharmacological properties, eventually leading to preclinical development. The specific therapeutic area would depend on the nature of the modifications made to the initial scaffold. For instance, derivatives of imidazole are being investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Safety and Hazard Information

1-Benzyl-1H-imidazole-2-carbaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for 1-Benzyl-1H-imidazole-2-carbaldehyde:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram:

Precautionary Measures and First Aid

Adherence to the following precautionary statements is crucial for safe handling.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

Technical Guide: Stability and Storage of 1-Benzyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5). Proper handling and storage are critical to ensure the compound's integrity and the reproducibility of experimental results.

Core Stability and Storage Data

The following table summarizes the key storage and stability parameters based on available data.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Keep refrigerated (e.g., 4°C) or frozen (-20°C for long-term, sealed storage). | [3][4][5] |

| Atmosphere | Store in a well-ventilated, dry place. Keep container tightly closed. Some related imidazole compounds are air-sensitive; consider storage under an inert atmosphere (e.g., Argon, Nitrogen) for long-term stability. | [4][6][7] |